Dimethyl 1,1'-(propane-1,3-diyl)bis(aziridine-2-carboxylate)
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Overview
Description
Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) is a chemical compound with the molecular formula C11H18N2O4. It is known for its unique structure, which includes aziridine rings, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) typically involves the reaction of aziridine derivatives with appropriate carboxylate precursors. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The aziridine rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) involves its interaction with molecular targets through its aziridine rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various pathways and molecular targets .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) include:
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
- 3-[dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol
Uniqueness
What sets Dimethyl 1,1’-(propane-1,3-diyl)bis(aziridine-2-carboxylate) apart is its unique aziridine rings, which provide distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 1-[3-(2-methoxycarbonylaziridin-1-yl)propyl]aziridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-16-10(14)8-6-12(8)4-3-5-13-7-9(13)11(15)17-2/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQODOGIIOGAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN1CCCN2CC2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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